Molecular weight and formula of (4-butylcyclohexyl)methanamine hydrochloride
Molecular weight and formula of (4-butylcyclohexyl)methanamine hydrochloride
Physicochemical Profiling, Synthetic Utility, and Stereochemical Analysis [1]
Executive Summary & Core Identity
(4-Butylcyclohexyl)methanamine hydrochloride is a lipophilic aliphatic amine salt frequently utilized as a structural motif in medicinal chemistry and materials science.[1] It serves as a critical building block for introducing a bulky, hydrophobic "tail" into pharmacophores, modulating bioavailability and receptor binding affinity (particularly in GPCRs and ion channels).
Unlike aromatic analogs, the cyclohexane ring imparts specific stereochemical vectors (cis/trans isomerism) that drastically alter the spatial projection of the butyl tail relative to the amine headgroup. This guide provides a definitive technical breakdown of its properties, synthesis, and handling.
Physicochemical Specifications
The following data represents the theoretical values for the monohydrochloride salt of the n-butyl derivative.
| Property | Specification | Notes |
| IUPAC Name | (4-butylcyclohexyl)methanamine hydrochloride | |
| CAS Number | Not widely assigned (Base: 376642-41-0 for trans-alcohol precursor ref) | Common analog: tert-butyl (54572-02-0) |
| Chemical Formula | C₁₁H₂₄ClN | (C₁₁H₂₃N[1][2] · HCl) |
| Molecular Weight | 205.77 g/mol | Base: 169.31 g/mol ; HCl: 36.46 g/mol |
| Exact Mass | 205.1597 | |
| Appearance | White to off-white crystalline solid | Hygroscopic nature likely |
| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents |
| pKa (Conj.[1] Acid) | ~10.5 - 10.8 | Typical for primary aliphatic amines |
Structural Representation (SMILES)
Stereochemical Considerations: The Critical Variable
In cyclohexane systems, the 1,4-substitution pattern introduces cis and trans isomerism.[1] For (4-butylcyclohexyl)methanamine, the biological activity and physical properties (e.g., melting point, solubility) are governed by the ring conformation.
-
Trans-Isomer (Thermodynamically Preferred): Both the bulky butyl group and the methanamine group occupy equatorial positions.[1] This minimizes 1,3-diaxial interactions, resulting in a linear, extended structure.[1] This is the preferred isomer for liquid crystal applications and drug design requiring a linear hydrophobic vector.[1]
-
Cis-Isomer: One substituent must occupy the axial position while the other is equatorial.[1][3] This introduces steric strain and creates a "bent" topology.[1]
Diagram 1: Stereochemical Conformation Analysis
The following diagram illustrates the stability differential between the isomers.
Caption: Comparative stability analysis showing the thermodynamic preference for the trans-diequatorial conformation over the cis-isomer.
Synthetic Pathways & Protocols
Synthesis of the hydrochloride salt typically proceeds via the reduction of a nitrile or amide precursor, followed by salt formation. The choice of reducing agent dictates the diastereoselectivity (cis/trans ratio).[1]
Primary Route: Nitrile Reduction
This route is preferred for scalability.[1] Starting from 4-butylcyclohexanecarboxylic acid, one can generate the nitrile and reduce it.[1]
Step-by-Step Protocol:
-
Precursor Preparation: Convert 4-butylcyclohexanecarboxylic acid to the amide using Thionyl Chloride (
) followed by Ammonia ( ).[1] -
Dehydration: Convert the amide to 4-butylcyclohexanecarbonitrile using
or Trifluoroacetic Anhydride (TFAA). -
Reduction (Critical Step):
-
Salt Formation:
Diagram 2: Synthetic Workflow
Caption: Stepwise synthetic pathway from the carboxylic acid precursor to the final hydrochloride salt.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR ( -NMR)[1]
-
Solvent: DMSO-
or . -
Key Signals:
- 0.85-0.90 ppm (t, 3H): Terminal methyl of the butyl group.[1]
- 1.0-1.8 ppm (m, multiplet envelope): Cyclohexane ring protons and methylene protons of the butyl chain.[1]
-
2.6-2.7 ppm (d, 2H): Methylene protons adjacent to the amine (
).[1] -
7.8-8.2 ppm (br s, 3H): Ammonium protons (
), exchangeable with .[1]
Mass Spectrometry (ESI-MS)[1]
-
Mode: Positive Ion Mode (
). -
Expected Peak:
at 170.2 (corresponding to the protonated free base).[1] -
Fragmentation: Loss of
(17 Da) may be observed in high-energy collisions.[1]
Applications in Drug Development
The (4-butylcyclohexyl)methanamine moiety acts as a bioisostere for long-chain aliphatic amines or phenyl-alkyl amines.[1]
-
Lipophilicity Modulation: The cyclohexyl ring provides a rigid scaffold that increases
without the metabolic liability of aromatic rings (which are prone to oxidation).[1] -
Receptor Fit: The trans-isomer mimics the geometry of a saturated fatty acid chain or a peptide side chain, often used in designing inhibitors for:
-
Linker Chemistry: The primary amine serves as a nucleophile for conjugation to fluorophores, PROTAC E3 ligase ligands, or other pharmacophores.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 45792253, (4-butylcyclohexyl)methanamine. Retrieved from [Link]
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for nitrile reduction and stereochemistry).
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Reference for amine handling and protection strategies).
-
Sielc Technologies. (2018).[1][6] Separation of 4-tert-Butylcyclohexyl derivatives. Retrieved from [Link] (Chromatographic behavior of similar lipophilic cyclohexyl amines).[1]
Sources
- 1. cis-4-(tert-Butyl)cyclohexanamine hydrochloride | C10H22ClN | CID 21115626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (4-butylcyclohexyl)methanamine hydrochloride (C11H23N) [pubchemlite.lcsb.uni.lu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-tert-Butylcyclohexyl methacrylate | SIELC Technologies [sielc.com]
